Bromochloroacetic acid
Overview
Description
Bromochloroacetic acid is an organic compound with the chemical formula C₂H₂BrClO₂. It is a monocarboxylic acid where one of the methyl hydrogens in acetic acid is replaced by bromine, and another is replaced by chlorine. This compound is known for its applications in various chemical processes and is characterized by its bromine and chlorine functional groups. It is a colorless liquid that is corrosive and can cause severe skin and eye irritation .
Mechanism of Action
Bromochloroacetic Acid
Target of Action: This compound is a disinfection byproduct (DBP) formed during the chlorination of water that contains bromide ions and organic matter . It primarily targets cells in the body, potentially causing harmful effects .
Mode of Action: It has been suggested that it may induce adverse effects through protein kinase c inhibition and apoptosis modulation .
Biochemical Pathways: It’s known that dbps can activate the nrf2-are mediated oxidative stress response .
Pharmacokinetics: It’s known that dbps can be detected in surface water and exist in the drinking water system .
Result of Action: This compound can cause significant dose-related increases in benign and malignant liver tumors (hepatocellular adenoma and carcinoma) in male and female mice .
Action Environment: This compound is formed during the disinfection of water, particularly when the water contains bromide ions and organic matter . Therefore, its action, efficacy, and stability can be influenced by the quality and composition of the water being treated .
Keratin
Target of Action: Keratin, a structural protein, primarily targets the cells of the epidermis, hair, and nails, where it provides mechanical stability and integrity .
Mode of Action: Keratin works by smoothing down the cells that overlap to form your hair strands. The layers of cells, called the hair cuticle, theoretically absorb the keratin, resulting in hair that looks full and glossy .
Biochemical Pathways: Keratin is involved in the regulation of various signaling pathways in the body, including those involved in cell growth, motility, and apoptosis .
Pharmacokinetics: It’s known that keratin has some inherent ability to facilitate cell adhesion, proliferation, and regeneration of the tissue .
Result of Action: The result of keratin’s action is the formation of a protective barrier in the skin, hair, and nails. It also plays a role in wound healing and tissue regeneration .
Action Environment: Environmental factors such as water, temperature, and ions can influence the biophysical and mechanical properties of keratin. These factors can also affect the binding ability between small ligands and keratin through affecting the secondary structure of the keratin .
Preparation Methods
Bromochloroacetic acid can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the halogenation of acetic acid derivatives. For instance, the reaction of acetic acid with bromine and chlorine under controlled conditions can yield this compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with bromine and chlorine.
Industrial Production Methods: Industrially, this compound is produced through the chlorination and bromination of acetic acid in the presence of a catalyst. This method ensures high yield and purity of the product. .
Chemical Reactions Analysis
Bromochloroacetic acid undergoes various chemical reactions:
Types of Reactions: It can participate in oxidation, reduction, and substitution reactions. For example, it can be reduced to form bromochloroethanol or oxidized to produce bromochloroacetate.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include bromochloroethanol, bromochloroacetate, and other halogenated derivatives
Scientific Research Applications
Bromochloroacetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, providing a versatile platform for the introduction of bromine and chlorine moieties into different molecules. This makes it valuable in the synthesis of complex organic compounds.
Biology: In biological research, this compound is used to study the effects of halogenated compounds on biological systems. It is particularly useful in toxicology studies to understand the impact of disinfection byproducts on human health.
Medicine: Although not widely used in medicine, this compound’s derivatives are explored for their potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of herbicides, dyes, and other chemical intermediates
Comparison with Similar Compounds
Bromochloroacetic acid can be compared with other similar compounds:
Similar Compounds: Similar compounds include monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid. These compounds share similar structural features but differ in the number and type of halogen atoms attached to the acetic acid backbone.
Uniqueness: What sets this compound apart is the presence of both bromine and chlorine atoms, which imparts unique chemical properties and reactivity.
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties make it a valuable reagent in organic synthesis and a subject of interest in toxicological studies.
Properties
IUPAC Name |
2-bromo-2-chloroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrClO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHJBWKLJVFKPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024642 | |
Record name | Bromochloroacetic acid | |
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Molecular Weight |
173.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline compound; [PubChem] | |
Record name | Bromochloroacetic acid | |
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Boiling Point |
215 °C at 760 mm Hg; 104 °C at 11 mm Hg | |
Record name | BROMOCHLOROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
230 °F (110 °C): closed cup | |
Record name | BROMOCHLOROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.9848 g/cu cm at 31 °C | |
Record name | BROMOCHLOROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death. /Halogenated acetic acids/, The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect. | |
Record name | BROMOCHLOROACETIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
5589-96-8, 68238-35-7, 69430-36-0 | |
Record name | Bromochloroacetic acid | |
Source | CAS Common Chemistry | |
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Record name | Bromochloroacetic acid | |
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Record name | Bromochloroacetic acid | |
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Record name | BROMOCHLOROACETIC ACID | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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